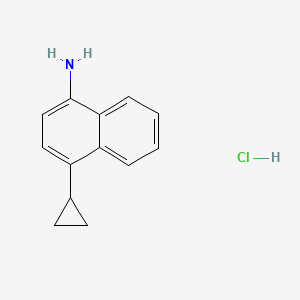

4-cyclopropylnaphthalen-1-aMine hydrochloride

Description

Properties

IUPAC Name |

4-cyclopropylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQWZUGROQAMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-cyclopropylnaphthalen-1-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No. 1533519-92-4), a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in its preparation and purification. While the primary biological relevance of this compound is as a precursor to an active pharmaceutical ingredient (API), this guide serves as a core reference for its scientific and developmental applications.

Chemical Identity and Physical Properties

This compound is a white to off-white powder. Its core structure consists of a naphthalene ring substituted with a cyclopropyl group and an amine hydrochloride moiety.[1][2] This specific arrangement of functional groups is pivotal for its role as a building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1533519-92-4 | [3] |

| Molecular Formula | C₁₃H₁₄ClN | [3] |

| Molecular Weight | 219.71 g/mol | [3] |

| IUPAC Name | 4-cyclopropylnaphthalen-1-amine;hydrochloride | [3] |

| Synonyms | 4-Cyclopropyl-1-naphthalenamine Hydrochloride, Lesinurad Impurity 14 HCl | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 165-175 °C | [4] |

| Solubility | No data available | [4] |

| Storage | Stored in a cool and dry well-closed container, away from moisture and strong light/heat. | [4] |

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is characteristic of an aromatic amine hydrochloride. The amine group can participate in various nucleophilic reactions, and the aromatic ring can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| PSA (Polar Surface Area) | 26.02 Ų | [4] |

| LogP | 4.68 | [4] |

| Vapor Pressure | 0.0 mmHg at 25°C | [4] |

Spectroscopic Characterization:

While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, detailed, publicly accessible spectra with peak assignments for the hydrochloride salt are limited.[5] Researchers are advised to acquire and interpret their own analytical data for rigorous characterization.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common route involves the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Cyclopropylnaphthalen-1-amine (Free Amine)

A reported efficient method for the synthesis of the free amine starts from the commercially available 4-bromonaphthalen-1-amine via a Suzuki coupling reaction.[5]

Experimental Protocol: Suzuki Coupling for 4-Cyclopropylnaphthalen-1-amine

-

Materials:

-

4-bromonaphthalen-1-amine

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

-

-

Procedure:

-

To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and a suitable solvent mixture (e.g., toluene/water = 25:1).[5]

-

Add the base (e.g., K₂CO₃) and the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclopropylnaphthalen-1-amine.

-

Formation of this compound

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Materials:

-

4-cyclopropylnaphthalen-1-amine

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

-

-

Procedure:

-

Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of a suitable anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a specified period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl.

-

Dry the product under vacuum to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing any intrinsic biological activity or engagement with specific signaling pathways for this compound. Its significance in the context of drug development is exclusively as a key intermediate in the chemical synthesis of Lesinurad.[1][5] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, and it is used to treat hyperuricemia associated with gout.[5] The biological properties of Lesinurad are not conferred by this intermediate.

Applications in Drug Development

The primary and well-documented application of this compound is its use as a starting material in the synthesis of Lesinurad.[1][5] Its chemical structure provides the necessary backbone for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient.

Caption: Role as an intermediate in the synthesis of Lesinurad for the treatment of gout.

Safety and Handling

A material safety data sheet (MSDS) should be consulted for detailed safety and handling information. General precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a crucial chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role in the synthesis of the anti-gout medication, Lesinurad. While direct biological activity for this compound has not been reported, a thorough understanding of its synthesis and properties is essential for researchers and professionals involved in the development and manufacturing of Lesinurad and potentially other novel chemical entities. This guide provides a foundational resource for such endeavors.

References

An In-depth Technical Guide to 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4): A Key Intermediate in the Synthesis of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4), a pivotal intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). This document details the physicochemical properties, a plausible synthetic route with experimental protocols, and the crucial role of this compound in the development of therapeutics for hyperuricemia associated with gout. The guide also elucidates the mechanism of action of the final active pharmaceutical ingredient (API), Lesinurad, and provides visualizations of the synthetic pathway and its biological target's signaling cascade.

Introduction

This compound is a fine chemical intermediate that has gained significant attention in the pharmaceutical industry due to its essential role in the manufacturing of Lesinurad.[1] Lesinurad is a URAT1 inhibitor developed to treat hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] The synthesis of Lesinurad involves a multi-step process where this compound serves as a key building block, contributing the core cyclopropylnaphthalene moiety to the final drug molecule.[2] Understanding the properties and synthesis of this intermediate is therefore critical for the efficient and scalable production of Lesinurad.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Reference |

| CAS Number | 1533519-92-4 | [3] |

| Molecular Formula | C₁₃H₁₄ClN | [4] |

| Molecular Weight | 219.71 g/mol | [4] |

| Appearance | White to off-white powder | [3] |

| IUPAC Name | 4-cyclopropylnaphthalen-1-amine;hydrochloride | [4] |

| Synonyms | 4-Cyclopropyl-1-naphthalenamine hydrochloride, Lesinurad Impurity 14 HCl | [4] |

| Melting Point | 165-175 °C | [3] |

| Solubility | Information not widely available | [3] |

| Storage | Stored in a cool and dry well-closed container, away from moisture and strong light/heat. | [3] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 4-bromonaphthalen-1-amine. The key transformation is a Suzuki coupling reaction to introduce the cyclopropyl group.[2]

Experimental Protocol: Synthesis of 4-cyclopropylnaphthalen-1-amine

This protocol describes the synthesis of the free amine, which can then be converted to the hydrochloride salt.

Materials:

-

4-bromonaphthalen-1-amine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add a 2M aqueous solution of potassium carbonate (3 equivalents) and toluene.

-

Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[2]

-

After cooling to room temperature, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x volume).[2]

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 4-cyclopropylnaphthalen-1-amine.[2]

Conversion to Hydrochloride Salt

The purified 4-cyclopropylnaphthalen-1-amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then filtered and dried to yield this compound.

Role in Lesinurad Synthesis and Mechanism of Action

4-cyclopropylnaphthalen-1-amine is a crucial starting material for the synthesis of Lesinurad.[3] The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for Lesinurad starting from 4-bromonaphthalen-1-amine.

Lesinurad functions by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidneys.[2] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[2] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.

Caption: Mechanism of action of Lesinurad via inhibition of the URAT1 transporter.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, the protons of the cyclopropyl group, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene and cyclopropyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free amine (C₁₃H₁₃N). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and cyclopropyl groups. |

Conclusion

This compound is a fundamentally important intermediate for the synthesis of Lesinurad, a modern therapeutic agent for the management of hyperuricemia in patients with gout. The synthetic route via Suzuki coupling offers an efficient means of its preparation. A thorough understanding of its properties, synthesis, and analytical characterization is paramount for pharmaceutical scientists and professionals involved in the development and manufacturing of this important class of drugs. The continued optimization of the synthesis of this key intermediate will contribute to the cost-effective and sustainable production of Lesinurad.

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No: 1533519-92-4). The information presented herein is crucial for the identification, characterization, and quality control of this important pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic properties is essential for researchers and developers in the pharmaceutical industry to ensure the identity and purity of the compound throughout the manufacturing process. This guide serves as a centralized resource for the predicted spectroscopic data and the methodologies for its experimental verification.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data is predicted based on the known chemical structure of this compound and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 2H | Ar-H |

| ~7.5 - 7.7 | m | 3H | Ar-H |

| ~7.3 - 7.4 | d | 1H | Ar-H |

| ~3.5 - 3.7 | br s | 3H | -NH₃⁺ |

| ~2.1 - 2.3 | m | 1H | Cyclopropyl-CH |

| ~1.0 - 1.2 | m | 2H | Cyclopropyl-CH₂ |

| ~0.7 - 0.9 | m | 2H | Cyclopropyl-CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145.0 | Ar-C (C-NH₃⁺) |

| ~134.0 | Ar-C |

| ~128.0 - 130.0 | Ar-CH |

| ~125.0 - 127.0 | Ar-CH |

| ~122.0 - 124.0 | Ar-CH |

| ~110.0 - 115.0 | Ar-C |

| ~15.0 | Cyclopropyl-CH |

| ~10.0 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3200 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~2800 - 3000 | Medium | C-H stretch (Aromatic and Cyclopropyl) |

| ~1600, 1450 - 1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1500 - 1550 | Medium | N-H bend (Ammonium salt) |

| ~1000 - 1050 | Medium | C-N stretch |

| ~800 - 850 | Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is based on its molecular formula, C₁₃H₁₄ClN.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 183.12 | [M-HCl]⁺ (C₁₃H₁₃N) |

| 184.12 | [M-HCl+H]⁺ |

Note: The molecular ion peak for the hydrochloride salt itself is often not observed. Instead, the spectrum typically shows the molecular ion of the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H and ¹³C NMR Acquisition:

-

The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

FT-IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. FT-IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

3.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

The concentration should be in the range of 1-10 µg/mL.

3.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

The resulting spectrum will show the mass-to-charge ratio of the ions generated from the sample.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to obtain experimental data on a specific batch of the material and compare it with the predicted data and reference standards.

References

Technical Guide: Solubility Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents

This technical guide addresses the solubility characteristics of this compound (CAS No: 1533519-92-4), a key intermediate in the synthesis of Lesinurad.[1] A thorough review of publicly available scientific literature, patents, and chemical supplier data has been conducted.

It is important to note that, despite a comprehensive search, no quantitative solubility data for this compound in common organic solvents is publicly available. Multiple sources explicitly state that solubility data is not available.[1] One source provides a qualitative statement that the compound is "soluble in water and organic solvents," but does not provide specific measurements.[2]

This guide, therefore, serves a dual purpose: to transparently report the absence of existing data and to provide a detailed set of experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data.

Data Presentation: Current Status of Solubility Data

To directly address the need for quantitative data, the following table summarizes the current lack of available information for the solubility of this compound in a range of common organic solvents.

| Organic Solvent | Chemical Class | Solubility (g/L) at 25°C | Reference |

| Methanol | Alcohol | Data Not Available | N/A |

| Ethanol | Alcohol | Data Not Available | N/A |

| Isopropanol | Alcohol | Data Not Available | N/A |

| Acetone | Ketone | Data Not Available | N/A |

| Acetonitrile | Nitrile | Data Not Available | N/A |

| Dichloromethane | Halogenated | Data Not Available | N/A |

| Ethyl Acetate | Ester | Data Not Available | N/A |

| Tetrahydrofuran | Ether | Data Not Available | N/A |

| Toluene | Aromatic Hydrocarbon | Data Not Available | N/A |

| N,N-Dimethylformamide | Amide | Data Not Available | N/A |

| Dimethyl Sulfoxide | Sulfoxide | Data Not Available | N/A |

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary solubility data, this section provides a detailed methodology based on the widely accepted "shake-flask" method for determining thermodynamic (equilibrium) solubility.[3] This method is considered the gold standard for its accuracy and reliability.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the solute in the supernatant is then measured using a suitable analytical technique, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Materials and Equipment

-

Compound: this compound (solid, purity ≥99.0%)[1]

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C ± 1°C)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples at a moderate speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove all undissolved particles. Filtration is a critical step to avoid artificially high results.[3]

-

Perform a precise dilution of the filtered, saturated solution with the same organic solvent to bring the concentration within the calibration range of the analytical method.

-

Analytical Quantification

-

Method: A validated, stability-indicating HPLC-UV or LC-MS method is recommended for accurate quantification.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen organic solvent.

-

Analysis: Analyze the diluted sample solution along with the calibration standards.

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Final Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result should be reported in units such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for addressing the current knowledge gap regarding the solubility of this compound. By following these standardized protocols, researchers can generate reliable data that will be invaluable for the development of robust synthetic routes and formulation strategies.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyclopropylnaphthalen-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for evaluating the thermal stability and decomposition of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS: 1533519-92-4). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Lesinurad, understanding its behavior under thermal stress is critical for ensuring drug product quality, safety, and efficacy.[1]

This document outlines standard thermal analysis techniques, details protocols for forced degradation studies as mandated by regulatory bodies, and provides a framework for the systematic investigation of the compound's stability profile.

Introduction to Thermal Stability in Drug Development

The thermal stability of a pharmaceutical compound is a critical quality attribute. It influences manufacturing processes, storage conditions, shelf-life, and the impurity profile of the final drug product. A thorough understanding of a compound's response to heat is essential for developing a robust and stable formulation.

This compound, a white to off-white powder, has a reported melting point in the range of 165-175°C.[2] However, melting can be accompanied by decomposition, making it crucial to employ advanced analytical techniques to fully characterize its thermal behavior.

Core Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify the number of decomposition steps, and quantify mass loss.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. DSC is used to determine melting point, enthalpy of fusion, glass transitions, and to detect exothermic or endothermic decomposition events.

Data Presentation

Quantitative data from thermal analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units |

| Onset of Decomposition (Tonset) | °C | |

| Temperature at 5% Mass Loss (T5%) | °C | |

| Temperature at 10% Mass Loss (T10%) | °C | |

| Temperature at Maximum Rate of Decomposition (Tpeak) | °C | |

| Residual Mass at End of Experiment | % |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Units |

| Melting Onset (Tonset) | °C | |

| Melting Peak (Tpeak) | °C | |

| Enthalpy of Fusion (ΔHfus) | J/g | |

| Decomposition Onset (Exotherm/Endotherm) | °C | |

| Decomposition Peak (Exotherm/Endotherm) | °C | |

| Enthalpy of Decomposition (ΔHdecomp) | J/g |

Experimental Protocols for Thermal Analysis

Detailed methodologies are crucial for reproducible and reliable results.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and other key parameters from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a temperature beyond the melting and decomposition events (e.g., 350°C) at a linear heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any thermal events related to decomposition from the DSC thermogram.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound. These studies are essential for developing stability-indicating analytical methods and for understanding potential degradation pathways. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the drug substance. The conditions below are starting points and may need to be adjusted based on the stability of the compound.

Table 3: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent and add 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to the target concentration for analysis. |

| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent and add 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to the target concentration for analysis. |

| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. 2. Store the solution at room temperature, protected from light, for a specified period. 3. Withdraw samples at each time point. 4. Dilute to the target concentration for analysis. |

| Thermal Degradation (Solid State) | 1. Place a known amount of the solid compound in a stability chamber at 80°C. 2. Withdraw samples at specified time points. 3. Dissolve the sample in a suitable solvent. 4. Dilute to the target concentration for analysis. |

| Photolytic Degradation | 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be protected from light. 3. Analyze the exposed and control samples. |

Analysis of Degradation Products

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from any degradation products.

Logical Relationship for Method Development

Caption: HPLC Method Development Logic.

Conclusion

A comprehensive evaluation of the thermal stability and decomposition of this compound is a prerequisite for its successful use in pharmaceutical development. This guide outlines the fundamental thermal analysis techniques and provides a detailed framework for conducting forced degradation studies in line with regulatory expectations. The systematic application of these methodologies will ensure a thorough understanding of the compound's stability profile, ultimately contributing to the development of a safe, effective, and stable drug product.

References

In-Depth Technical Guide: 4-Cyclopropylnaphthalen-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride, a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document compiles available physicochemical data, outlines a probable synthetic route and crystallization protocol based on established chemical principles, and discusses the significance of this compound in pharmaceutical development. While specific crystallographic data for this intermediate is not publicly available, this guide offers a foundational understanding for researchers working with this and similar chemical entities.

Introduction

This compound (CAS No: 1533519-92-4) is a synthetic organic compound that has gained prominence as a crucial building block in the manufacturing of Lesinurad.[1] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The purity and crystalline form of this intermediate are of paramount importance for the efficiency of the subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource on the synthesis, properties, and handling of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 1533519-92-4 | [2] |

| Molecular Formula | C₁₃H₁₄ClN | [2] |

| Molecular Weight | 219.71 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 165-175 °C | [3] |

| Assay | ≥99.0% | [3] |

| Storage | Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat. | [3] |

Synthesis and Crystallization

While a specific, detailed experimental protocol for the industrial synthesis and crystallization of this compound is proprietary, a plausible laboratory-scale procedure can be inferred from general organic chemistry principles and published methods for analogous compounds. The synthesis logically proceeds in two main stages: the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Cyclopropylnaphthalen-1-amine

The synthesis of the free amine likely involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. A potential synthetic workflow is outlined below.

Experimental Protocol (Proposed):

-

Suzuki-Miyaura Coupling: To a solution of 1-bromo-4-nitronaphthalene in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 4-cyclopropyl-1-nitronaphthalene.

-

Nitro Group Reduction: The resulting 4-cyclopropyl-1-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to a primary amine. Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product, 4-cyclopropylnaphthalen-1-amine, can be purified by column chromatography or used directly in the next step.

Formation and Crystallization of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a standard procedure to improve handling and stability.[4][5][6]

Experimental Protocol (Proposed):

-

Salt Formation: The purified 4-cyclopropylnaphthalen-1-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[4]

-

Acidification: To this solution, a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl) or gaseous hydrogen chloride is added slowly with stirring.

-

Crystallization: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.[4] The formation of crystals can be encouraged by slow cooling or by the addition of a less polar co-solvent.

-

Isolation and Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. For higher purity, recrystallization can be performed from a suitable solvent system, which is typically determined empirically through solubility tests.[7]

Crystalline Structure

As of the date of this publication, a detailed single-crystal X-ray diffraction structure of this compound is not available in the public domain, including major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[8][9][10][11]

For context, the crystalline structure of the final drug product, Lesinurad, has been studied. These studies reveal that the 4-cyclopropylnaphthalen moiety is a significant structural feature, though its conformation can be influenced by intermolecular interactions within the crystal lattice of the API.

The lack of a published crystal structure for the hydrochloride intermediate is not uncommon for pharmaceutical intermediates. However, for drug development professionals, controlling the crystalline form of such an intermediate is crucial for ensuring consistent quality, reactivity, and handling properties during large-scale manufacturing.

Role in Drug Development

This compound serves as a critical starting material in the multi-step synthesis of Lesinurad.[1] The cyclopropylnaphthalene portion of the molecule is a key pharmacophoric element that contributes to the binding of Lesinurad to its target, the uric acid transporter 1 (URAT1).

The hydrochloride salt form is advantageous for several reasons:

-

Improved Stability: Amine hydrochlorides are generally more stable and less prone to oxidation than the corresponding free amines.

-

Ease of Handling: They are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and store compared to potentially oily or low-melting free amines.

-

Consistent Purity: The crystallization process used to form the hydrochloride salt also serves as a purification step, helping to ensure a high and consistent purity of the intermediate.

Conclusion

This compound is a vital intermediate in the synthesis of Lesinurad. While its specific crystalline structure is not publicly documented, this guide provides a comprehensive overview of its known properties and outlines plausible and established methods for its synthesis and crystallization. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for the successful and efficient production of its corresponding active pharmaceutical ingredient. Further investigation into the solid-state properties of this compound could provide valuable insights for process optimization and quality control.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 1533519-92-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

An In-depth Technical Guide to the Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine hydrochloride. This compound is a key intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor. This document details synthetic protocols, quantitative data, and potential avenues for further chemical exploration, making it an essential resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Data

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1533519-92-4 | N/A |

| Molecular Formula | C₁₃H₁₄ClN | N/A |

| Molecular Weight | 219.71 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | 165-175 °C | N/A |

| Purity | ≥99.0% | N/A |

Synthesis of 4-cyclopropylnaphthalen-1-amine

The primary route for the synthesis of 4-cyclopropylnaphthalen-1-amine is through a Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide, 4-bromonaphthalen-1-amine, with cyclopropylboronic acid in the presence of a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 4-bromonaphthalen-1-amine + Cyclopropylboronic acid → 4-cyclopropylnaphthalen-1-amine

Materials:

-

4-bromonaphthalen-1-amine

-

Cyclopropylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 4-bromonaphthalen-1-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-cyclopropylnaphthalen-1-amine.

Synthesis of the Hydrochloride Salt

The free base, 4-cyclopropylnaphthalen-1-amine, can be converted to its hydrochloride salt for improved stability and handling.

Procedure:

-

Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Known Application: Synthesis of Lesinurad

The primary documented application of this compound is as a key intermediate in the synthesis of the gout medication, Lesinurad. Two main synthetic routes from this intermediate have been reported.

Route 1: Via Isothiocyanate Intermediate

This route involves the conversion of the amine to an isothiocyanate, followed by cyclization to form the triazole ring of Lesinurad.

Reaction: 4-cyclopropylnaphthalen-1-amine + Thiophosgene or equivalent → 1-cyclopropyl-4-isothiocyanatonaphthalene

Materials:

-

4-cyclopropylnaphthalen-1-amine

-

1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-cyclopropylnaphthalen-1-amine (1.0 eq) in dichloromethane.

-

Add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-cyclopropyl-4-isothiocyanatonaphthalene.

The resulting isothiocyanate is then reacted with a hydrazine derivative, followed by cyclization, alkylation, and hydrolysis to yield Lesinurad.

Route 2: Via Isocyanide Intermediate

This alternative route proceeds through a formamide and then an isocyanide intermediate, which undergoes a multi-component reaction to construct the triazole core.

Reaction: 4-cyclopropylnaphthalen-1-amine + Formylating agent → N-(4-cyclopropylnaphthalen-1-yl)formamide

Materials:

-

This compound

-

Ethyl formate or Acetic formic anhydride

-

Base (e.g., Triethylamine)

Procedure:

-

Suspend this compound (1.0 eq) in ethyl formate.

-

Add triethylamine (1.2 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude N-(4-cyclopropylnaphthalen-1-yl)formamide can be purified by crystallization or column chromatography.

Reaction: N-(4-cyclopropylnaphthalen-1-yl)formamide + Dehydrating agent → 1-cyclopropyl-4-isocyanonaphthalene

Materials:

-

N-(4-cyclopropylnaphthalen-1-yl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in cold (0 °C) dichloromethane.

-

Add pyridine or triethylamine (2.2 eq).

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction by slowly adding it to a cold aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-cyclopropyl-4-isocyanonaphthalene.

The isocyanide then undergoes a multi-component reaction with a hydrazine derivative and a disulfide, followed by further transformations to yield Lesinurad.

Potential Exploratory Reactions

Based on the known reactivity of 1-naphthalenamines, several exploratory reactions can be proposed for 4-cyclopropylnaphthalen-1-amine. These reactions could lead to novel derivatives with potentially interesting chemical and biological properties.

Table 2: Potential Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃; HNO₃/H₂SO₄ | Halogenated or nitrated naphthalene ring derivatives. Substitution is expected at the 2- or 4-position of the free amine, or other positions on the naphthalene ring under forcing conditions. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 4-cyclopropylnaphthalene-1-diazonium chloride. |

| Sandmeyer Reaction | Diazonium salt, CuX (X = Cl, Br, CN) | 1-halo- or 1-cyano-4-cyclopropylnaphthalene derivatives. |

| Schiemann Reaction | Diazonium salt, HBF₄, heat | 1-fluoro-4-cyclopropylnaphthalene. |

| N-Alkylation / N-Arylation | Alkyl halide, base; or Aryl halide, Pd catalyst (Buchwald-Hartwig amination) | N-substituted derivatives of 4-cyclopropylnaphthalen-1-amine. |

| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Tetrahydro-β-carboline derivatives, if the amine is first converted to a β-arylethylamine. |

| Skraup Synthesis | Glycerol, H₂SO₄, oxidizing agent | Fused quinoline ring systems. |

Visualization of Synthetic Pathways and Biological Mechanism

Synthetic Workflow for Lesinurad

The following diagram illustrates the key steps in the synthesis of Lesinurad starting from 4-bromonaphthalen-1-amine.

Caption: Synthetic routes to Lesinurad from 4-bromonaphthalen-1-amine.

Proposed Exploratory Reaction Pathways

This diagram outlines potential avenues for chemical diversification of 4-cyclopropylnaphthalen-1-amine.

Caption: Potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine.

Mechanism of Action of Lesinurad

Lesinurad, synthesized from this compound, exerts its therapeutic effect by inhibiting uric acid transporters in the kidneys. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Lesinurad in the renal proximal tubule.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the production of Lesinurad. This guide has provided detailed experimental protocols for its synthesis and subsequent transformations into this important therapeutic agent. Furthermore, by exploring the known chemistry of related naphthalenamines, this document outlines a range of potential exploratory reactions. These suggested pathways offer numerous opportunities for the discovery of novel molecules with potentially valuable applications in medicinal chemistry and materials science. The provided visualizations of the synthetic workflows and the biological mechanism of the end-product, Lesinurad, serve to enhance the understanding of the chemical and biological context of this important compound.

Methodological & Application

Detailed synthesis protocol for Lesinurad using 4-cyclopropylnaphthalen-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (URAT1). The synthesis commences with the readily available starting material, 4-cyclopropylnaphthalen-1-amine hydrochloride. This five-step synthetic route offers an efficient pathway to the final active pharmaceutical ingredient, avoiding the use of highly toxic reagents such as thiophosgene.[1][2] All quantitative data are summarized in tabular format for clarity, and a detailed experimental protocol is provided for each step. A visual representation of the synthetic workflow is also included.

Introduction

Lesinurad, marketed as Zurampic, is a URAT1 inhibitor approved for the treatment of hyperuricemia associated with gout, often in combination with xanthine oxidase inhibitors. Efficient and scalable synthetic routes are crucial for the cost-effective production of this therapeutic agent. The synthetic strategy detailed herein is based on the work of Li and Sun, which reports a 5-step synthesis with a total yield of 45%.[2] This method is characterized by its operational simplicity and use of less hazardous reagents compared to previously reported syntheses.[2]

Synthetic Pathway Overview

The synthesis of Lesinurad from this compound proceeds through five key transformations:

-

Formylation: Conversion of the primary amine to its corresponding formamide.

-

Dehydration: Formation of an isocyanide intermediate.

-

Multicomponent Reaction: Construction of the 1,2,4-triazole ring.

-

Bromination: Introduction of the bromine atom onto the triazole ring.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, Lesinurad.

Data Presentation

Table 1: Summary of Reactants, Reagents, and Yields

| Step | Starting Material | Key Reagents/Solvents | Product | Reported Yield (%) |

| 1 | This compound | Formic acid, Toluene | N-(4-cyclopropylnaphthalen-1-yl)formamide | 95[2] |

| 2 | N-(4-cyclopropylnaphthalen-1-yl)formamide | POCl₃, Dichloromethane (DCM) | 1-cyclopropyl-4-isocyanonaphthalene | 93[2] |

| 3 | 1-cyclopropyl-4-isocyanonaphthalene | Benzyl carbazate, Dimethyl 2,2'-disulfanediyldiacetate, NBS, DCE | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | 72[2] |

| 4 | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | PBr₃ | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 80[2] |

| 5 | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | NaOH, THF/Water | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Lesinurad) | 89[2] |

Experimental Protocols

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide

Reaction: this compound is reacted with formic acid in toluene. The hydrochloride salt is first neutralized, and the resulting free amine undergoes formylation.

Procedure:

-

To a suspension of this compound (1.0 eq) in toluene, add a suitable base (e.g., triethylamine, 1.1 eq) and stir for 30 minutes at room temperature.

-

Add formic acid (1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The product can be used in the next step without further purification.

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene

Reaction: The formamide is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) to yield the corresponding isocyanide.

Procedure:

-

Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 1-cyclopropyl-4-isocyanonaphthalene.

Step 3: Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate

Reaction: This is a key multicomponent reaction where the 1,2,4-triazole ring is constructed. It involves the reaction of 1-cyclopropyl-4-isocyanonaphthalene with benzyl carbazate and a disulfide, activated by N-bromosuccinimide (NBS).

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve dimethyl 2,2'-disulfanediyldiacetate (1.0 eq) and NBS (2.0 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture at reflux for 1 hour.

-

In a separate vessel, dissolve 1-cyclopropyl-4-isocyanonaphthalene (1.0 eq, 193 mg) and benzyl carbazate (5.0 eq) in DCE.

-

Slowly add the activated disulfide solution from step 2 to the solution from step 3 at 70 °C.[2]

-

Monitor the reaction by TLC. Upon completion, add water (50 mL) to the reaction mixture.

-

Extract the mixture with DCM (3 x 75 mL).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (2/1 to 1/2) to afford the desired product.[2]

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Reaction: The hydroxyl group on the triazole ring is replaced with a bromine atom using phosphorus tribromide (PBr₃).

Procedure:

-

Dissolve methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (1.5 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated product.

Step 5: Synthesis of Lesinurad

Reaction: The final step is the hydrolysis of the methyl ester to the carboxylic acid using sodium hydroxide.

Procedure:

-

Dissolve methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to obtain Lesinurad.

Visual Workflow

Caption: Synthetic workflow for Lesinurad from this compound.

Conclusion

The described five-step synthesis provides an efficient and practical route for the preparation of Lesinurad. This protocol, which avoids the use of highly toxic reagents and proceeds with good to excellent yields in each step, is well-suited for laboratory-scale synthesis and has the potential for scale-up in a drug development setting. The detailed procedures and tabulated data serve as a valuable resource for researchers and chemists involved in the synthesis of Lesinurad and related heterocyclic compounds.

References

Step-by-step guide for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene from 4-cyclopropylnaphthalen-1-amine hydrochloride

Introduction

This document provides a detailed protocol for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 4-cyclopropylnaphthalen-1-amine hydrochloride. The procedure involves a two-step sequence: the formylation of the primary amine to yield N-(4-cyclopropylnaphthalen-1-yl)formamide, followed by the dehydration of the formamide to the target isocyanide. The dehydration is efficiently achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, a method known for its high yields and rapid reaction times.[1][2]

Data Presentation: Reactant and Product Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | 1533519-92-4 | C₁₃H₁₄ClN | 219.71 | Starting Material |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Base |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Reagent |

| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | Reagent |

| N-(4-cyclopropylnaphthalen-1-yl)formamide | N/A | C₁₄H₁₃NO | 211.26 | Intermediate |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Dehydrating Agent |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base/Solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| 1-cyclopropyl-4-isocyanonaphthalene | N/A | C₁₄H₁₁N | 193.25 | Final Product |

Experimental Protocols

Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide (Intermediate)

This procedure involves the neutralization of the amine hydrochloride followed by formylation.

-

Neutralization:

-

To a 250 mL round-bottom flask, add this compound (5.0 g, 22.7 mmol).

-

Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Add 100 mL of ethyl acetate and stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, wash it with brine (2 x 50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain 4-cyclopropylnaphthalen-1-amine as an oil or solid. Proceed directly to the next step.

-

-

Formylation:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a mixture of acetic anhydride (3.5 mL, 37.0 mmol) and formic acid (1.7 mL, 45.4 mmol).

-

Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

-

Dissolve the crude 4-cyclopropylnaphthalen-1-amine from the previous step in 50 mL of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold formic-acetic anhydride mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.

-

Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene (Final Product)

This step involves the dehydration of the formamide intermediate using phosphorus oxychloride.[2]

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-cyclopropylnaphthalen-1-yl)formamide (4.0 g, 18.9 mmol) and triethylamine (TEA) (80 mL).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

-

Dehydration:

-

Add phosphorus oxychloride (POCl₃) (2.1 mL, 22.7 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C. The reaction is typically very fast.[2]

-

Stir the reaction mixture at 0 °C for an additional 10-15 minutes.

-

Monitor the disappearance of the formamide starting material by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropyl-4-isocyanonaphthalene.

-

Mandatory Visualization

Caption: Synthetic pathway for 1-cyclopropyl-4-isocyanonaphthalene.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Triethylamine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Isocyanides are known for their pungent and unpleasant smell and potential toxicity. Handle the final product with care.

References

Application Notes and Protocols: Use of 1,1'-Thiocarbonyldiimidazole (TCDI) with 4-Cyclopropylnaphthalen-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and efficient reagent for the synthesis of thioureas and isothiocyanates from primary amines.[1][2][3] It serves as a safer and more convenient alternative to highly toxic thiophosgene.[1][2] This document provides detailed application notes and protocols for the reaction of TCDI with 4-cyclopropylnaphthalen-1-amine, a primary aromatic amine. The resulting products, N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea or 4-cyclopropyl-1-isothiocyanatonaphthalene, are valuable intermediates in medicinal chemistry due to the established biological activities of thiourea and isothiocyanate derivatives.[4][5][6][7][8]

The reaction of a primary amine with TCDI can lead to two primary products depending on the stoichiometry of the reactants. When two equivalents of the amine are reacted with one equivalent of TCDI, the major product is the symmetrically substituted thiourea. Conversely, reaction with one equivalent of the amine can lead to the formation of an isothiocyanate, although the formation of the corresponding thiourea as a byproduct can occur, especially with less reactive amines.[9]

Potential Products and Their Significance in Drug Development

The reaction between 4-cyclopropylnaphthalen-1-amine and TCDI can yield two key products with significant potential in drug discovery:

-

N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea: Symmetrically substituted thioureas are a class of compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][7][8] The thiourea moiety can act as a pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7]

-

4-cyclopropyl-1-isothiocyanatonaphthalene: Isothiocyanates are highly reactive electrophiles that can covalently modify biological macromolecules. They are found in numerous natural products and are recognized for their antimicrobial, anti-inflammatory, and anticancer activities.[9][10] In synthetic chemistry, they serve as crucial building blocks for the synthesis of various sulfur-containing heterocyclic compounds.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea and 4-cyclopropyl-1-isothiocyanatonaphthalene from 4-cyclopropylnaphthalen-1-amine and TCDI.

Protocol 1: Synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea

This protocol outlines the synthesis of the symmetrically disubstituted thiourea.

Materials:

-

4-Cyclopropylnaphthalen-1-amine

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-cyclopropylnaphthalen-1-amine (2.0 equivalents).

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF or DCM).

-

Addition of TCDI: While stirring, add a solution of TCDI (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea.

-

Protocol 2: Synthesis of 4-cyclopropyl-1-isothiocyanatonaphthalene

This protocol is designed for the synthesis of the isothiocyanate derivative.

Materials:

-

4-Cyclopropylnaphthalen-1-amine

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add TCDI (1.1 equivalents).

-

Dissolution of TCDI: Dissolve the TCDI in a suitable anhydrous solvent (e.g., THF or DCM).

-

Addition of Amine: While stirring, add a solution of 4-cyclopropylnaphthalen-1-amine (1.0 equivalent) in the same anhydrous solvent dropwise to the TCDI solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The formation of the isothiocyanate is generally rapid.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be used directly in the next step.

-

-

Purification (if necessary):

-

If purification is required, the crude product can be purified by silica gel column chromatography. It is important to note that isothiocyanates can be sensitive to silica gel, so rapid purification is recommended.

-

Data Presentation

The following table summarizes the expected quantitative data for the reactions of primary aromatic amines with TCDI, which can be extrapolated to the reaction with 4-cyclopropylnaphthalen-1-amine.

| Parameter | N,N'-disubstituted Thiourea Synthesis | Isothiocyanate Synthesis |

| Reactant Ratio (Amine:TCDI) | 2 : 1 | 1 : 1.1 |

| Typical Solvent | THF, DCM | THF, DCM |

| Reaction Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2 - 4 hours | 30 minutes - 2 hours |

| Typical Yield | 80 - 95% | 70 - 90% |

| Purification Method | Column Chromatography | Column Chromatography (if needed) |

Visualizations

Below are diagrams illustrating the experimental workflow and a potential application in drug discovery.

References

- 1. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. annexechem.com [annexechem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. pubs.rsc.org [pubs.rsc.org]